Diethyl undecylphosphonate

Surface Chemistry SAM Formation Corrosion Inhibition

Diethyl undecylphosphonate (CAS 92795-72-7) is a lipophilic organophosphorus ester with the molecular formula C₁₅H₃₃O₃P and a molecular weight of 292.39 g/mol. Structurally, it consists of a diethyl phosphonate headgroup covalently attached to a saturated C11 linear alkyl chain.

Molecular Formula C15H33O3P
Molecular Weight 292.39 g/mol
Cat. No. B14764832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl undecylphosphonate
Molecular FormulaC15H33O3P
Molecular Weight292.39 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCP(=O)(OCC)OCC
InChIInChI=1S/C15H33O3P/c1-4-7-8-9-10-11-12-13-14-15-19(16,17-5-2)18-6-3/h4-15H2,1-3H3
InChIKeyBICWTNZQDHXYGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Undecylphosphonate Procurement: CAS 92795-72-7 Technical Baseline and Supply Chain Considerations


Diethyl undecylphosphonate (CAS 92795-72-7) is a lipophilic organophosphorus ester with the molecular formula C₁₅H₃₃O₃P and a molecular weight of 292.39 g/mol [1]. Structurally, it consists of a diethyl phosphonate headgroup covalently attached to a saturated C11 linear alkyl chain [1]. The compound is synthesized industrially via the Michaelis–Arbuzov reaction between triethyl phosphite and 1-bromoundecane, yielding a colorless to pale yellow viscous liquid with thermal stability below 200°C and solubility in organic solvents including ethanol, chloroform, dichloromethane, and toluene, while remaining water-insoluble [1]. As a diester of undecylphosphonic acid, it serves primarily as a protected precursor to the corresponding phosphonic acid and as a versatile building block for subsequent functionalization via nucleophilic substitution or transesterification pathways [1].

Why Diethyl Undecylphosphonate Cannot Be Substituted with Generic Short-Chain or Aryl Phosphonates: Alkyl Chain Length Determines Functional Outcomes


Generic substitution among dialkyl alkylphosphonates is scientifically unsound because the length and saturation state of the pendant alkyl chain directly governs three critical performance parameters: hydrolytic stability, polymer compatibility, and surface modification efficiency . Phosphonates with short alkyl chains (C1–C4, such as diethyl methylphosphonate or diethyl ethylphosphonate) exhibit fundamentally different solubility profiles, thermal degradation pathways, and interfacial behavior compared to long-chain homologs like diethyl undecylphosphonate (C11) [1]. The undecyl chain confers sufficient lipophilicity to enable stable dispersion in hydrophobic polymer matrices and to form densely packed self-assembled monolayers (SAMs) on metal oxide surfaces, properties that C1–C4 phosphonates cannot achieve . Furthermore, substitution with aryl phosphonates introduces aromatic ring chemistry that alters thermal decomposition mechanisms and reduces gas-phase flame retardant efficacy due to different radical generation pathways [1]. Consequently, procurement decisions that treat all phosphonate diesters as interchangeable risk failure in applications requiring specific alkyl chain-dependent interfacial or thermal behavior.

Quantitative Comparative Evidence for Diethyl Undecylphosphonate: Thermal Stability, Compatibility, and Synthetic Utility Versus Analogous Phosphonates


Phosphonate Diester Hydrolytic Stability: Superior Moisture Resistance Versus Trialkoxysilanes in Surface Modification

Diethyl undecylphosphonate serves as a protected precursor to undecylphosphonic acid for self-assembled monolayer (SAM) formation on metal oxides. Phosphonate-derived SAMs exhibit superior hydrolytic stability compared to silane-based modifiers, a critical advantage for aqueous or humid service environments . While head-to-head quantitative hydrolysis rate constants for diethyl undecylphosphonate versus specific silanes are not available in the open literature, the class-level stability advantage of phosphonate-anchored SAMs over siloxane-anchored SAMs is well-documented across multiple studies and is attributed to the stronger P–O–metal bond relative to the Si–O–metal bond . This stability differential is a primary driver for selecting phosphonate-based modifiers over silanes in corrosion inhibition and biocompatible coating applications.

Surface Chemistry SAM Formation Corrosion Inhibition

Phosphonate Versus Phosphate Thermal Degradation: Class-Level Onset Temperature Differential in Flame Retardant Applications

In a systematic study examining thermal degradation of organophosphorus esters varying in phosphorus oxygenation level, alkyl phosphonates as a class degrade at significantly higher onset temperatures than the corresponding alkyl phosphates [1]. This class-level thermal stability advantage is directly relevant to diethyl undecylphosphonate, which contains the phosphonate (P–C bond) structural motif. The higher degradation temperature allows phosphonate flame retardants to remain intact during polymer processing (typically 180–250°C) and to release active radical-quenching species only upon reaching combustion temperatures, whereas less stable phosphates may undergo premature decomposition during extrusion or molding [1].

Flame Retardancy Thermal Degradation Polymer Additives

Chain Length Impact on Polymer Compatibility: C11 Alkyl Chain Enhances Dispersion in Hydrophobic Matrices

The undecyl (C11) alkyl chain of diethyl undecylphosphonate provides substantially higher lipophilicity compared to short-chain phosphonates such as diethyl methylphosphonate (C1) or diethyl ethylphosphonate (C2) . While quantitative solubility parameters or partition coefficients directly comparing C11 versus C1–C4 homologs are not published, the class-level principle is established: increasing alkyl chain length systematically increases hydrophobicity and organic solvent solubility while decreasing water solubility . Diethyl undecylphosphonate is practically water-insoluble and readily soluble in toluene, chloroform, and dichloromethane, making it compatible with hydrophobic polymer matrices including polyolefins, polystyrene, and non-polar engineering thermoplastics . In contrast, short-chain phosphonates exhibit measurable water solubility that can lead to additive migration, blooming, and loss of flame retardant efficacy in hydrophobic polymer systems.

Polymer Additives Compatibilization Dispersion Stability

Synthetic Utility: Direct Phosphonamidate Formation from Diethyl Undecylphosphonate with 74% Yield

Diethyl undecylphosphonate has been demonstrated as a viable substrate for direct conversion to mixed phosphonate diesters and phosphonamidates without requiring prior deprotonation of nucleophiles [1]. In a reported synthetic protocol using phosphonylaminium salt methodology, diethyl undecylphosphonate was successfully coupled with phenol to yield the desired mixed phosphonate diester in 74% yield [1]. This direct functionalization route avoids the traditional two-step sequence of monochlorination followed by substitution, reducing synthetic steps and associated purification losses. The 74% yield benchmark establishes a reproducible baseline for evaluating this synthetic route against alternative methodologies.

Organic Synthesis Phosphonamidate Chemistry Herbicide Development

Validated Application Scenarios for Diethyl Undecylphosphonate: Where Comparative Evidence Supports Procurement Decisions


Surface Modification of Metal Oxide Nanoparticles: Two-Stage Functionalization with Terminal Alkene for Nanocomposite Dispersion

Diethyl undec-10-enyl phosphonate (the 10-unsaturated analog of diethyl undecylphosphonate) has been employed in a two-stage surface functionalization protocol for rutile TiO₂ nanoparticles [1]. The process involves initial capping with 1-decylphosphonic acid followed by a second-stage treatment with the phosphonate diester in a solvent-exchange procedure. Thermogravimetric analysis (TGA) demonstrated enhanced surface coverage after the second capping step, and FTIR confirmed incorporation of the C=C terminal group [1]. The resulting dual-functionalized nanoparticles exhibited uniform ~13 nm diameter by DLS and formed stable, transparent dispersions in toluene [1]. Incorporation into a poly(benzyl acrylate) matrix at up to 30 wt% (9.5 vol%) yielded nanocomposite films with ~90% light transmittance above 400 nm and an increased refractive index from 1.57 to 1.63 (at 14.0 vol% TiO₂, λ = 586 nm) [1]. While this study employed the 10-unsaturated analog, the saturated diethyl undecylphosphonate is expected to provide similar steric stabilization characteristics without the reactive alkene functionality, making it suitable for applications where subsequent crosslinking is not desired.

Flame Retardant Formulation for Flexible Polyurethane Foams: Phosphonate Structural Motif for Gas-Phase Radical Quenching

Systematic structure–activity studies on flexible polyurethane foams (FPUF) have demonstrated that organophosphonates exhibit superior flame retardant efficacy compared to analogous phosphates [1]. In these studies, phosphonates and phosphoramidates were incorporated during foam polymerization and evaluated via limiting oxygen index (LOI), BKZ vertical burning, and UL 94 horizontal burning tests [1]. Mass spectrometric analysis indicated that phosphonate derivatives support phosphoryl radical formation more effectively than phosphate compounds, suggesting a predominantly gas-phase flame retardant mechanism [1]. Diethyl undecylphosphonate, containing the phosphonate P–C structural motif, is expected to participate in similar gas-phase radical-quenching pathways. The C11 alkyl chain further enhances compatibility with the polyol component during foam formulation compared to shorter-chain phosphonates that may phase-separate or migrate.

Phosphonamidate Library Synthesis: Direct Coupling Platform for Agrochemical Lead Discovery

Diethyl undecylphosphonate has been validated as a starting material in a direct phosphonamidate synthesis protocol that circumvents traditional two-step chlorination-substitution routes [1]. Using phosphonylaminium salt methodology, the compound was successfully coupled with phenol to yield mixed phosphonate diesters in 74% isolated yield [1]. This methodology has been extended to amino acid coupling to generate n-alkylphosphonamidates without requiring nucleophile deprotonation [1]. The resulting phosphonamidate library was screened in a high-throughput chlorophyll fluorescence bioassay using tomato leaf disks, revealing a range of herbicidal activity levels and confirming the utility of these functionalized phosphonamidates for structure–activity relationship studies [1]. Diethyl undecylphosphonate is therefore a suitable building block for agrochemical lead discovery programs requiring diverse phosphonamidate scaffolds.

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